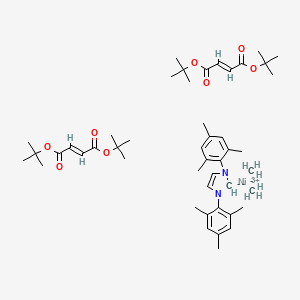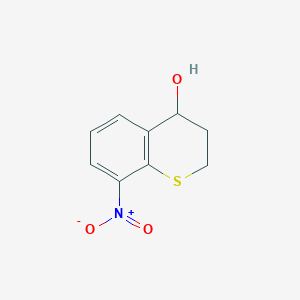![molecular formula C21H26O4 B14093727 (8S,9S,10R,11R,13S,14R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14093727.png)
(8S,9S,10R,11R,13S,14R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione is a synthetic steroid compound with significant applications in the pharmaceutical industry. It is known for its role as an intermediate in the synthesis of various corticosteroids, including Budesonide, which is used for its anti-inflammatory and immunosuppressive properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione typically involves multiple steps starting from simpler steroid precursors. One common method involves the hydroxylation of pregna-1,4,16-triene-3,20-dione at the 11beta and 21 positions. This can be achieved using specific hydroxylating agents under controlled conditions .
Industrial Production Methods
Industrial production of 11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired compound .
化学反応の分析
Types of Reactions
11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or other oxidized forms.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
科学的研究の応用
11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Key intermediate in the production of corticosteroids like Budesonide, which are used to treat inflammatory and autoimmune conditions.
Industry: Utilized in the manufacture of pharmaceuticals and other steroid-based products.
作用機序
The mechanism of action of 11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione involves its interaction with specific molecular targets and pathways. As an intermediate in corticosteroid synthesis, it contributes to the anti-inflammatory and immunosuppressive effects of these drugs. The compound interacts with glucocorticoid receptors, modulating gene expression and reducing inflammation .
類似化合物との比較
Similar Compounds
6alpha,9-difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione: Another synthetic steroid with similar hydroxylation patterns.
Desonide: A related corticosteroid used for its anti-inflammatory properties.
Uniqueness
11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione is unique due to its specific hydroxylation at the 11beta and 21 positions, which is crucial for its role as an intermediate in the synthesis of potent corticosteroids like Budesonide .
特性
分子式 |
C21H26O4 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
(8S,9S,10R,11R,13S,14R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h6-9,14-15,17,19,22,24H,3-5,10-11H2,1-2H3/t14-,15+,17+,19+,20-,21-/m0/s1 |
InChIキー |
AXIAZKUMDZKRSI-SCZJLXPGSA-N |
異性体SMILES |
C[C@]12C[C@H]([C@H]3[C@H]([C@H]1CC=C2C(=O)CO)CCC4=CC(=O)C=C[C@]34C)O |
正規SMILES |
CC12CC(C3C(C1CC=C2C(=O)CO)CCC4=CC(=O)C=CC34C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-[5-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B14093654.png)

![5-(benzyloxy)-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-hydroxypyridine-2-carboxamide](/img/structure/B14093659.png)
![2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinazolin-4-ol](/img/structure/B14093667.png)

![3-Bromoimidazo[1,2-a]pyrazin-6-amine](/img/structure/B14093678.png)
![2-(4,6-dimethylpyrimidin-2-yl)-8-(furan-2-yl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B14093691.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093698.png)
![Methyl N-(butoxycarbonyl)-3-{2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetamido}alaninate](/img/structure/B14093725.png)
![1-(3,4-Dimethoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093732.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14093739.png)
![[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14093743.png)
![2-(4,6-dimethylpyrimidin-2-yl)-6-thioxo-1,2,5,6-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14093751.png)
